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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

molecular docking of the fungicide Imazalil with its primary target in fungi, cytochrome P450

sterol 14α-demethylase (CYP51). Understanding the binding interactions between Imazalil and

fungal CYP51 is crucial for elucidating its mechanism of action, predicting potential resistance

mechanisms, and guiding the development of novel antifungal agents.

Introduction
Imazalil is an imidazole fungicide widely used in agriculture to control a broad spectrum of

fungal pathogens on fruits, vegetables, and ornamental plants. Its mode of action involves the

inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1]

The primary target of Imazalil is the cytochrome P450 enzyme, sterol 14α-demethylase

(CYP51), which catalyzes a critical step in the ergosterol biosynthesis pathway.[2] By binding to

the heme iron atom in the active site of CYP51, Imazalil disrupts the synthesis of ergosterol,

leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

[3]

Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. In the context of

drug discovery, it is a powerful tool for studying the interaction between a ligand (e.g., Imazalil)
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and its protein target (e.g., fungal CYP51). This allows for the visualization of binding modes,

identification of key interacting amino acid residues, and estimation of binding affinity, providing

valuable insights for rational drug design.[2]

Quantitative Data Summary
The following table summarizes available quantitative data from molecular docking and

experimental studies on the interaction of Imazalil and other azole antifungals with fungal

cytochrome P450 enzymes. It is important to note that a comprehensive, standardized dataset

for Imazalil's binding affinity across a wide range of fungal CYP51 is not readily available in the

public domain. The presented data is compiled from various sources and should be interpreted

in the context of the specific experimental or computational conditions used in each study.
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Antifun
gal
Agent

Fungal
Species

CYP51
Isoform

Docking
Score
(kcal/m
ol)

Binding
Energy
(kcal/m
ol)

Inhibitio
n
Constan
t (Ki)

MIC
(mg/L)

Referen
ce

Imazalil

Aspergill

us

fumigatu

s

CYP51A/

B
- - - 0.062 - 2 [4]

Imazalil

Penicilliu

m

digitatum

CYP51 - - -

EC50:

0.027–

0.038

µg/mL

(sensitive

)

[5]

Fluconaz

ole

Candida

albicans
CYP51 -8.1 -

Kd:

41±13

nM

0.125 [6]

Itraconaz

ole

Candida

albicans
CYP51 - -

Kd: 10-

26 µM
- [7]

Voricona

zole

Candida

albicans
CYP51 - -

Kd: 10-

26 µM
- [7]

Posacon

azole

Candida

albicans
CYP51 - -

Kd:

43±11

nM

- [6]

Ketocona

zole

Candida

albicans
CYP51 -6.16 -

Kd: 10-

26 µM
- [7][8]

Note: Docking scores and binding energies can vary depending on the software, force field,

and specific protocol used. Experimental values like Ki and MIC provide a biological context to

the computational predictions.

Experimental Protocols
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This section provides detailed, step-by-step protocols for performing a molecular docking study

of Imazalil with a fungal CYP51 enzyme using AutoDock Vina, a widely used open-source

docking program.

Protocol 1: Protein Preparation
Objective: To prepare the fungal CYP51 protein structure for docking by removing non-

essential molecules, adding hydrogen atoms, and assigning charges.

Materials:

A computer with a Linux or macOS operating system (or a Windows machine with a Linux

subsystem).

Molecular graphics software (e.g., PyMOL, UCSF Chimera).

AutoDockTools (ADT).

A PDB file of the target fungal CYP51 enzyme (e.g., from the RCSB Protein Data Bank).

Procedure:

Obtain Protein Structure: Download the crystal structure of the fungal CYP51 of interest from

the Protein Data Bank (PDB). For example, the PDB ID for Candida albicans CYP51 is 5v5z.

Clean the PDB File:

Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

Remove all water molecules, co-factors (except the heme group), and any co-crystallized

ligands.

If the protein is a multimer, retain only the chain of interest for the docking study.

Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

Prepare the Protein in AutoDockTools (ADT):

Launch ADT.
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Go to File > Read Molecule and open protein_cleaned.pdb.

Go to Edit > Hydrogens > Add. Select Polar only and click OK.

Go to Edit > Charges > Compute Gasteiger.

Go to File > Save > Write PDBQT and save the prepared protein as protein.pdbqt. This

format includes atomic charges and atom types required by AutoDock Vina.

Protocol 2: Ligand Preparation
Objective: To prepare the Imazalil molecule for docking by obtaining its 3D structure, defining

its rotatable bonds, and converting it to the required file format.

Materials:

A computer with appropriate software.

A source for the Imazalil structure (e.g., PubChem, ZINC database).

AutoDockTools (ADT).

Open Babel (optional, for file format conversion).

Procedure:

Obtain Ligand Structure:

Download the 3D structure of Imazalil from a chemical database like PubChem (CID

3689). It is recommended to download the structure in SDF or MOL2 format.

Convert to PDB format (if necessary):

If the downloaded format is not PDB, use a tool like Open Babel to convert it. For

example, using the command line: obabel -isdf imazalil.sdf -opdb -O imazalil.pdb -h --

gen3d. The -h flag adds hydrogens, and --gen3d generates a 3D structure.

Prepare the Ligand in AutoDockTools (ADT):
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Launch ADT.

Go to Ligand > Input > Open and select imazalil.pdb.

Go to Ligand > Torsion Tree > Detect Root.

Go to Ligand > Output > Save as PDBQT and save the prepared ligand as imazalil.pdbqt.

Protocol 3: Molecular Docking with AutoDock Vina
Objective: To perform the docking simulation of Imazalil with the prepared fungal CYP51

protein.

Materials:

Prepared protein (protein.pdbqt) and ligand (imazalil.pdbqt) files.

AutoDock Vina executable.

A text editor.

Procedure:

Define the Grid Box: The grid box defines the search space for the docking simulation. It

should encompass the active site of the protein.

Open the prepared protein (protein.pdbqt) in ADT.

Go to Grid > Grid Box.

Adjust the center and dimensions of the grid box to cover the entire active site, including

the heme group. Note down the center coordinates (center_x, center_y, center_z) and

dimensions (size_x, size_y, size_z). A typical size for the grid box is 25 x 25 x 25 Å.

Create a Configuration File:

Open a text editor and create a new file named conf.txt.
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Add the following lines to the file, replacing the values with your specific file names and

grid parameters:

Run AutoDock Vina:

Open a terminal or command prompt.

Navigate to the directory containing your prepared files and the AutoDock Vina executable.

Execute the following command:

This will start the docking simulation. The progress will be displayed in the terminal, and

the output poses and their corresponding binding affinities will be saved in

docking_results.pdbqt. The log file docking_log.txt will contain a summary of the results.

Protocol 4: Analysis of Docking Results
Objective: To visualize and analyze the docking results to understand the binding mode of

Imazalil.

Materials:

The output file from the docking simulation (docking_results.pdbqt).

The prepared protein structure (protein.pdbqt).

Molecular graphics software (e.g., PyMOL, UCSF Chimera).

Procedure:

Visualize the Docked Poses:

Open PyMOL or Chimera.

Load the prepared protein structure (protein.pdbqt).

Load the docking results (docking_results.pdbqt). This file contains multiple binding poses

of the ligand.
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Analyze Binding Interactions:

Examine the top-ranked pose (the one with the lowest binding energy).

Identify the key amino acid residues in the active site that are interacting with Imazalil.

Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and

coordination with the heme iron. Tools within PyMOL and Chimera can help in identifying

and visualizing these interactions.

The binding energy for each pose is provided in the docking_log.txt file and also in the

docking_results.pdbqt file.

Visualizations
Ergosterol Biosynthesis Pathway and Imazalil Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the

crucial role of CYP51 and its inhibition by Imazalil.

Ergosterol Biosynthesis Pathway
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Click to download full resolution via product page

Caption: Inhibition of Fungal Ergosterol Biosynthesis by Imazalil.
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The following diagram outlines the key steps involved in a typical molecular docking workflow.
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Caption: A typical workflow for molecular docking studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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